5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Medicinal Chemistry Synthetic Methodology Carboxamide Synthesis

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 101667-97-4, molecular formula C₈H₆N₂O₃S, MW 210.21 g/mol) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class. This scaffold features a fused thiophene-pyrimidine bicyclic system with a free carboxylic acid at the C-6 position, a lactam (4-oxo) group, and a methyl substituent at the C-5 position of the thiophene ring.

Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
CAS No. 101667-97-4
Cat. No. B034353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
CAS101667-97-4
Molecular FormulaC8H6N2O3S
Molecular Weight210.21 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC=N2)C(=O)O
InChIInChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11)
InChIKeyCYNGLBSDKJIAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 101667-97-4): Core Scaffold for Procurement-Driven Antimicrobial and Anticancer Discovery


5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 101667-97-4, molecular formula C₈H₆N₂O₃S, MW 210.21 g/mol) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class [1]. This scaffold features a fused thiophene-pyrimidine bicyclic system with a free carboxylic acid at the C-6 position, a lactam (4-oxo) group, and a methyl substituent at the C-5 position of the thiophene ring. The compound serves as a pivotal synthetic intermediate for generating libraries of 6-carboxamides, hydrazides, and fused heterocyclic derivatives and is primarily procured for use in medicinal chemistry programs targeting the bacterial enzyme tRNA (guanine-N1)-methyltransferase (TrmD) [2].

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid: Why In-Class Analogs Cannot Be Interchanged Without Loss of Reactivity and Pharmacological Direction


Superficially similar thieno[2,3-d]pyrimidine derivatives are not functionally interchangeable with the title compound. The free C-6 carboxylic acid is a key reactivity prerequisite for direct 1,1'-carbonyldiimidazole (CDI)-mediated amide coupling; the corresponding ethyl ester analog is substantially less reactive and complicates direct aminolysis, requiring an additional hydrolysis step [1]. Furthermore, replacing the 4-oxo group with a 4-methyl (aromatic) moiety alters the inhibitory profile against the bacterial target TrmD: 4-oxo derivatives show higher TrmD affinity than their 4-alkoxy congeners, while 4-methyl analogs exhibit superior antipseudomonal activity especially against P. aeruginosa relative to 4-oxo compounds in certain series, demonstrating that the oxidation state at C-4 directs both enzyme binding and antimicrobial spectrum [2].

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid: Head-to-Head Quantitative Evidence for Procurement-Driven Differentiation


Direct CDI-Mediated Amide Coupling Enabled by the Free C-6 Carboxylic Acid Versus the Unreactive Ethyl Ester Analog

The free C-6 carboxylic acid of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid permits direct CDI-promoted coupling with benzylamines to form carboxamides in a single step, whereas the corresponding ethyl ester (ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) exhibits 'low reactivity of the ester group' that 'complicated direct interaction with benzylamine,' forcing researchers to pre-hydrolyze the ester or adopt alternative activation strategies [1].

Medicinal Chemistry Synthetic Methodology Carboxamide Synthesis

4-Oxo Substituent Provides Superior TrmD Binding Affinity Relative to 4-Alkoxy Analogs

In a direct comparative study, 4-oxothieno[2,3-d]pyrimidine derivatives were demonstrated to be 'more effective TrmD inhibitors rather than their 4-alkoxy analogues with aromatic pyrimidine fragment' [1]. Docking of the title compound's benzylamide derivatives (5.1–5.5) into the TrmD active site of Pseudomonas aeruginosa yielded binding energies of –9.4 to –10.1 kcal/mol, significantly exceeding the native reference ligand's –8.2 kcal/mol, while 4-methylthieno[2,3-d]pyrimidine-6-carboxamide analogs exhibited better activity against P. aeruginosa in whole-cell assays despite this higher target affinity, highlighting a scaffold-specific divergence between molecular docking score and cellular antimicrobial effect that requires careful scaffold selection depending on assay readout [1][2].

Antibacterial Drug Discovery Enzyme Inhibition TrmD (tRNA Methyltransferase)

5-Methyl Substitution on Thienopyrimidine Scaffold Supports Gram-Positive Antibacterial Activity with Quantitative Zone-of-Inhibition Data

Benzylamide derivatives prepared from the title compound were screened against a panel of Gram-positive and Gram-negative bacteria. N-(Benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (compound 5.1, R=H) produced consistent growth-inhibition zones of 24 mm against S. aureus ATCC 25923 and 24 mm against B. subtilis ATCC 6633, compared to a meropenem control showing 35 mm and 34–35 mm, respectively. In contrast, the same compound showed only 22 mm against P. aeruginosa ATCC 27853 (meropenem: 32 mm) [1]. This Gram-positive-leaning profile contrasts with 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamides (lacking the 4-oxo group), which were previously reported as more active against P. aeruginosa, and with 3-benzyl-5-methyl-4-oxo-2-thioxo analogs whose ethyl ester derivative showed highest activity against B. subtilis and C. albicans [1][2].

Antibacterial Screening Gram-Positive Pathogens Staphylococcus aureus

Scaffold Enables Construction of Diversified Heterocyclic Libraries Including Antitumor-Lead Derivatives with Quantitative Cytotoxicity IC₅₀ Values

The carboxylic acid and its derived hydrazide (compound 4) serve as a branching point for synthesizing structurally diverse heterocycles including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and urea derivatives [1]. Representative derivatives were tested against HePG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines via MTT assay using doxorubicin as a reference. Compound 4 (acid hydrazide) showed IC₅₀ values of 4.50 ± 0.3 µM (HePG2) and 4.17 ± 0.2 µM (MCF-7), comparable to doxorubicin (indicated as DOX within the same table). Compound 14 (1,3,4-oxadiazole) and compound 19 (carbonyl azide) also showed strong IC₅₀ values (9.49 ± 0.8 µM and 10.67 ± 1.1 µM against MCF-7, respectively) [1]. This synthetic versatility is a direct consequence of the free carboxylic acid at C-6, which can be converted to the hydrazide and further functionalized, distinguishing this scaffold from simpler thienopyrimidine analogs that lack a readily derivatizable C-6 carboxyl group [1].

Anticancer Drug Discovery Heterocyclic Chemistry Structure-Activity Relationship

Physicochemical Profile of 5-Methyl-4-oxo Substitution Predicts Favorable Drug-Likeness Parameters for Screening Library Design

The computed physicochemical properties of the title compound place it within drug-like chemical space: XLogP3-AA = 0.9, molecular weight = 210.21 g/mol, hydrogen bond donor count = 2, hydrogen bond acceptor count = 5, rotatable bond count = 1 [1]. These values comply with Lipinski's Rule of Five and the Veber rules, suggesting favorable oral bioavailability potential for derivatives. In contrast, the ethyl ester analog has a higher logP (estimated ~1.7) and different H-bond donor count, and the 4-methyl aromatic analog is more lipophilic, which may affect solubility and permeability profiles differently across compound series [1][2]. The relatively low molecular weight of the title compound (210.21 Da) compared to 2-thioxo or 2-alkylthio-substituted analogs (typically >300 Da) also positions it advantageously as a fragment-sized starting point for fragment-based drug discovery (FBDD) campaigns targeting TrmD, where thienopyrimidinones have been validated as SAM-binding pocket ligands [2][3].

Computational Drug Design ADME/T Prediction Fragment-Based Screening

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid: Evidence-Backed Procurement Scenarios for Academic and Industrial Research


Scenario A: Gram-Positive Antibacterial Drug Discovery Targeting S. aureus and B. subtilis via TrmD Inhibition

Medicinal chemistry teams pursuing novel TrmD inhibitors for Gram-positive infections should prioritize procurement of the title compound. Its 4-oxo-5-methylthieno[2,3-d]pyrimidine scaffold yields benzylamide derivatives with strong docking scores to TrmD (–9.4 to –10.1 kcal/mol) and consistent 24 mm growth-inhibition zones against both S. aureus and B. subtilis [1]. The scaffold is less effective against P. aeruginosa than 4-methylthieno analogs, making the title compound specifically appropriate for Gram-positive-focused programs rather than broad-spectrum or antipseudomonal campaigns [1][2].

Scenario B: One-Step Parallel Synthesis of 6-Carboxamide Libraries Using CDI Coupling

Industrial and academic laboratories prioritizing synthetic efficiency for amide library production should procure the free carboxylic acid over the ethyl ester. The title compound undergoes direct CDI-mediated coupling with primary amines, whereas the low reactivity of the ethyl ester mandates a prior hydrolysis step [1]. This single-step transformation reduces labor, solvent consumption, and overall cycle time, making the acid the more cost-effective building block for high-throughput medicinal chemistry [1].

Scenario C: Fragment-Based Drug Discovery (FBDD) Leveraging a Ligand-Efficient Thienopyrimidinone Core

The title compound (MW 210.21 Da, XLogP3 = 0.9, RotB = 1) qualifies as a fragment-sized molecule with favorable physicochemical properties [1]. Thienopyrimidinones have been validated as ligands occupying the SAM-binding pocket of TrmD in fragment-based screening campaigns [2]. The carboxylic acid handle at C-6 provides a synthetic exit vector for fragment growing or linking, while the 5-methyl group adds modest lipophilicity and steric bulk compared to the unsubstituted parent (MW 180.19, XLogP3 = 0.4) [1][3].

Scenario D: Parallel Synthesis of Antitumor Heterocyclic Derivatives (Oxadiazoles, Triazoles, Pyrazoles)

Groups focused on anticancer lead generation can convert the title compound to its acid hydrazide (compound 4), which serves as a branching intermediate for generating structurally diverse heterocycles including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and urea derivatives [1]. Multiple derivatives from this pathway have shown IC₅₀ values below 12 µM against HePG2 and MCF-7 cell lines, with the hydrazide itself (IC₅₀ 4.17–4.50 µM) approaching doxorubicin potency in the MTT assay [1]. The unsubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid lacks the 5-methyl group that may influence the biological activity of downstream heterocycles, making the title compound a more relevant starting point for SAR studies [1].

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